molecular formula C11H14N2O B2846653 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- CAS No. 1455358-06-1

2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-

Cat. No.: B2846653
CAS No.: 1455358-06-1
M. Wt: 190.246
InChI Key: YCMRNCFOTBJUGG-UHFFFAOYSA-N
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Description

2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- is an organic compound characterized by its fused heterocyclic structure that includes pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- can be achieved through several synthetic routes, often involving multi-step reactions starting from commercially available precursors. A common approach includes:

  • Cyclization Reactions: Combining appropriate aniline derivatives and α,β-unsaturated carbonyl compounds to form the pyrrole and pyridine rings.

  • Reaction Conditions: Reactions typically require the use of organic solvents such as ethanol or dimethylformamide, under reflux conditions with a suitable catalyst like palladium or copper-based catalysts.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness. It often involves:

  • Continuous Flow Chemistry: For enhanced control over reaction conditions and reduced production time.

  • Use of Safer Solvents and Catalysts: To align with green chemistry principles, solvents such as water or ethanol and recyclable catalysts may be utilized.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under controlled conditions to form oxidized derivatives.

  • Reduction: Using reagents such as lithium aluminum hydride or sodium borohydride, leading to reduced compounds with altered electronic properties.

  • Substitution: Reactions where substituents on the pyrrole or pyridine ring are replaced by other functional groups using electrophilic or nucleophilic reagents.

  • Addition Reactions: Can occur at the double bonds present in the structure, particularly using reagents like halogens or acids.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen with catalysts.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium catalysts.

  • Substitution: Electrophiles like bromine, chlorine, and nucleophiles such as amines or alcohols.

  • Major Products: Oxidized or reduced derivatives, various substituted compounds depending on the reaction conditions.

Scientific Research Applications

2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- finds use in multiple scientific research areas:

  • Chemistry: As an intermediate in the synthesis of more complex organic compounds and as a ligand in coordination chemistry.

  • Biology: Research on enzyme inhibitors and receptor modulators, contributing to understanding biochemical pathways.

  • Medicine: Potential therapeutic applications in designing drugs for treating conditions like cancer, neurodegenerative diseases, and infectious diseases.

  • Industry: Used in material science for developing advanced polymers and electronic materials due to its stable structure and electronic properties.

Mechanism of Action

The mechanism of action depends largely on its specific application:

  • Molecular Targets: Typically involves interaction with proteins, enzymes, or nucleic acids, modulating their activity.

  • Pathways: Can affect signaling pathways, metabolic pathways, or genetic regulation depending on its binding interactions.

Comparison with Similar Compounds

Compared to other fused heterocyclic compounds:

  • Uniqueness: The specific arrangement and electronic properties of 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- provide unique reactivity and potential biological activity.

  • Similar Compounds: Includes other pyrrolopyridines and pyridopyrimidines, which share structural similarities but differ in their functional groups and reactivity profiles.

Properties

IUPAC Name

1-tert-butyl-3H-pyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2,3)13-9(14)7-8-5-4-6-12-10(8)13/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMRNCFOTBJUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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